N-[4-methyl-1-(methylamino)-1-oxopentan-2-yl]-2-(trifluoromethyl)pyrimidine-5-carboxamide
Description
N-[4-methyl-1-(methylamino)-1-oxopentan-2-yl]-2-(trifluoromethyl)pyrimidine-5-carboxamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules
Properties
IUPAC Name |
N-[4-methyl-1-(methylamino)-1-oxopentan-2-yl]-2-(trifluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2/c1-7(2)4-9(11(22)17-3)20-10(21)8-5-18-12(19-6-8)13(14,15)16/h5-7,9H,4H2,1-3H3,(H,17,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTREXNCWYEXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC)NC(=O)C1=CN=C(N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-1-(methylamino)-1-oxopentan-2-yl]-2-(trifluoromethyl)pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as cyanoacetamides and formamidine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under radical conditions.
Amidation Reaction: The final step involves the amidation of the pyrimidine derivative with 4-methyl-1-(methylamino)-1-oxopentan-2-ylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the radical trifluoromethylation step and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-1-(methylamino)-1-oxopentan-2-yl]-2-(trifluoromethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-methyl-1-(methylamino)-1-oxopentan-2-yl]-2-(trifluoromethyl)pyrimidine-5-carboxamide has several scientific research applications:
Pharmaceuticals: The compound’s trifluoromethyl group enhances its pharmacokinetic properties, making it a potential candidate for drug development.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its stability and bioactivity.
Materials Science: The compound’s unique chemical structure makes it suitable for use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-methyl-1-(methylamino)-1-oxopentan-2-yl]-2-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: A compound with a similar trifluoromethyl group, used in cancer therapy.
Fluoxetine: Another trifluoromethyl-containing compound, used as an antidepressant.
Uniqueness
N-[4-methyl-1-(methylamino)-1-oxopentan-2-yl]-2-(trifluoromethyl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
